molecular formula C12H21NO4 B1371250 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid CAS No. 212650-48-1

3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid

Cat. No. B1371250
M. Wt: 243.3 g/mol
InChI Key: YERVFXLPVTWCHS-UHFFFAOYSA-N
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Description

“3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid” is a compound with the molecular formula C12H21NO4 . It is also known by other names such as “1-Boc-2-pyrrolidinepropanoic acid” and “2-(2-Carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” among others .


Synthesis Analysis

A novel synthetic method for the preparation of a key intermediate of this compound has been investigated through the asymmetric transfer hydrogenation of a pyrroline derivative . This provides an efficient and practical route to a novel glucokinase activator .


Molecular Structure Analysis

The compound has a molecular weight of 243.30 g/mol . The InChI code is "1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)" . The canonical SMILES representation is "CC©©OC(=O)N1CCCC1CCC(=O)O" .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 66.8 Ų and a XLogP3-AA value of 1.5 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound also has a rotatable bond count of 5 .

Scientific Research Applications

1. Divergent Synthesis Applications

The compound has been used in divergent and solvent-dependent reactions for the synthesis of various compounds. In a study by Rossi et al. (2007), the compound participated in reactions with β,β,β and α,β-substituted enamines, leading to the synthesis of 5,6-dihydro-4H-pyridazines and other derivatives. These reactions were found to proceed through different mechanisms, including stereospecific [4+2] cycloaddition, simple addition, and domino addition/cyclization pathways (Rossi et al., 2007).

2. Catalytic Asymmetric Acylation

In the field of asymmetric acylation, a derivative of this compound, Tert-Butoxycarbonyl-L-proline, was used in the catalytic asymmetric acylation of alcohols. This study by Terakado & Oriyama (2006) demonstrated the compound's utility in chiral synthesis, particularly in producing compounds with specific stereochemistry (Terakado & Oriyama, 2006).

3. Synthesis of Antimicrobial Compounds

A study by Pund et al. (2020) showcased the synthesis of new compounds from a starting material closely related to 3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid. These synthesized compounds exhibited strong antimicrobial activities, highlighting the potential of this compound in developing new antimicrobial agents (Pund et al., 2020).

4. Neuroexcitant Analog Synthesis

In neurochemical research, the compound was used in the synthesis of neuroexcitant analogs. A study by Pajouhesh et al. (2000) describes the synthesis of both enantiomers of a neuroexcitant compound, utilizing a derivative of this compound as a key intermediate (Pajouhesh et al., 2000).

5. Structural Studies in Crystallography

Yuan et al. (2010) conducted a study focusing on the crystal structure of a related compound. The research provided insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior in various applications (Yuan et al., 2010).

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERVFXLPVTWCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid
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3-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid

Citations

For This Compound
1
Citations
J Colomb - 2013 - theses.hal.science
Le développement de radiotraceurs (18F) des récepteurs de la sérotonine 5-HT6 et 5-HT7 pour l'imagerie TEP (tomographie par émission de positons) permettrait d'étudier la fonction …
Number of citations: 1 theses.hal.science

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